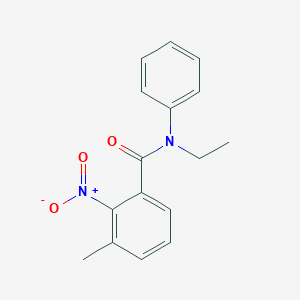![molecular formula C14H9BrClN3O4 B5743261 [(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate](/img/structure/B5743261.png)
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate is a complex organic compound that features a combination of bromine, chlorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate typically involves a multi-step process:
Formation of the Amino-(3-bromophenyl)methylidene Intermediate: This step involves the reaction of 3-bromobenzaldehyde with an amine under acidic or basic conditions to form the Schiff base.
Coupling with 4-chloro-2-nitrobenzoic Acid: The intermediate is then reacted with 4-chloro-2-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Reduction of Nitro Group: Formation of 4-chloro-2-aminobenzoate derivatives.
Substitution of Bromine: Formation of various substituted phenyl derivatives.
Scientific Research Applications
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-[amino-(3-chlorophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate
- [(Z)-[amino-(3-fluorophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate
Uniqueness
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This makes it distinct from its chlorinated or fluorinated analogs.
Properties
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O4/c15-9-3-1-2-8(6-9)13(17)18-23-14(20)11-5-4-10(16)7-12(11)19(21)22/h1-7H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUORPRJLOMHYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NOC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
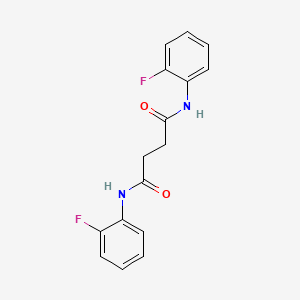
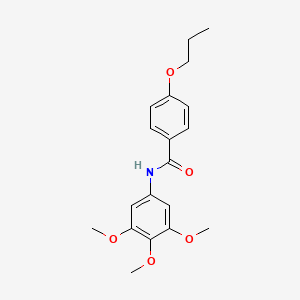
![4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]morpholine](/img/structure/B5743196.png)
![ethyl 4-{[(4-chlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5743202.png)


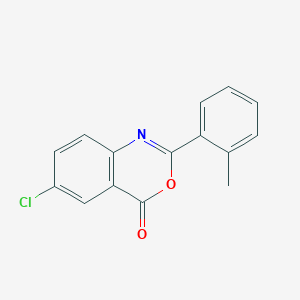

![ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5743224.png)
![4-{[(4-fluorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5743225.png)
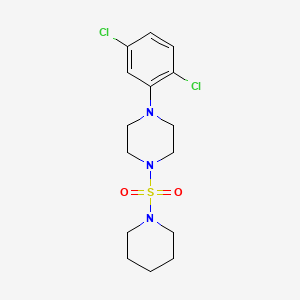
![4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5743265.png)
![ethyl 1,2-dimethyl-5-{[(methylamino)carbonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B5743279.png)
